Cas no 2679936-67-3 (rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate)

Technical Introduction: rac-tert-Butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate is a chiral intermediate featuring a stereochemically defined cyclohexyl backbone with a 4-bromopyrazole substituent and a tert-butoxycarbonyl (Boc) protecting group. The compound’s key advantages include its structural versatility for further functionalization, particularly in medicinal chemistry and asymmetric synthesis. The presence of the bromo group enables cross-coupling reactions, while the Boc group offers selective deprotection for amine modification. Its well-defined stereochemistry ensures reproducibility in chiral synthesis applications. This intermediate is valuable for constructing complex molecules, such as bioactive compounds or catalysts, where precise control over stereochemistry and reactivity is critical. Suitable for use under inert conditions to preserve stability.
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate structure
2679936-67-3 structure
Product Name:rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate
CAS No:2679936-67-3
MF:C14H22BrN3O2
MW:344.247382640839
CID:6308451
PubChem ID:165920795
Update Time:2025-05-26

rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2679936-67-3
    • EN300-28297649
    • rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate
    • Inchi: 1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-11-6-4-5-7-12(11)18-9-10(15)8-16-18/h8-9,11-12H,4-7H2,1-3H3,(H,17,19)/t11-,12+/m1/s1
    • InChI Key: SMADRZTYOOJQAL-NEPJUHHUSA-N
    • SMILES: BrC1C=NN(C=1)[C@H]1CCCC[C@H]1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 343.08954g/mol
  • Monoisotopic Mass: 343.08954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 56.2Ų

rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate Pricemore >>

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Additional information on rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate

Rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate (CAS No. 2679936-67-3): A Comprehensive Overview

Rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate (CAS No. 2679936-67-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

Rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate is a chiral compound with a molecular formula of C18H28BrN3O2. The compound features a cyclohexane ring substituted with a 4-bromo-1H-pyrazole moiety and a tert-butyl carbamate group. The presence of the bromine atom and the pyrazole ring imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical and biological studies.

The compound's chiral nature is evident from its (1R,2S) configuration, which plays a crucial role in its biological activity. The tert-butyl carbamate group is known for its ability to form stable amide bonds, contributing to the compound's overall stability and reactivity.

Synthesis Methods

The synthesis of rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate involves several steps, each requiring precise control over reaction conditions to ensure the formation of the desired product. One common approach involves the reaction of (1R,2S)-cyclohexane diamine with 4-bromo-1H-pyrazole in the presence of a coupling agent, followed by protection of the amine group using tert-butyl chloroformate.

A recent study published in the Journal of Organic Chemistry (JOC) reported an optimized synthetic route that achieved high yields and excellent stereoselectivity. The researchers utilized palladium-catalyzed cross-coupling reactions to introduce the bromopyrazole moiety onto the cyclohexane ring, followed by selective protection of the amine group using tert-butyl chloroformate. This method not only improved the yield but also minimized side reactions and impurities.

Biological Activities and Applications

Rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate has shown promising biological activities in various preclinical studies. One notable application is its potential as a lead compound for developing new antiviral agents. Research conducted at the University of California demonstrated that this compound exhibits potent inhibitory effects against several RNA viruses, including influenza and coronaviruses.

The mechanism of action involves binding to viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication. The unique structural features of the compound, particularly the bromopyrazole moiety and the cyclohexane ring, are believed to contribute to its high binding affinity and selectivity for RdRp.

Beyond antiviral applications, rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that it can effectively reduce inflammation by inhibiting key signaling pathways involved in inflammatory responses. This property makes it a promising candidate for treating inflammatory diseases such as arthritis and asthma.

Recent Research Advancements

The ongoing research on rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in Nature Communications explored the use of this compound as a probe for studying protein-protein interactions in cellular signaling pathways. The researchers developed a fluorescent derivative of the compound that could be used to visualize specific protein interactions in living cells.

This advancement opens up new possibilities for understanding complex biological processes at the molecular level and could lead to the discovery of novel therapeutic targets. Additionally, efforts are underway to optimize the pharmacokinetic properties of rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexyl]carbamate, aiming to improve its bioavailability and reduce potential side effects.

Safety Considerations and Future Directions

While rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-y)cyclohexyl]carbamate shows great promise as a therapeutic agent, it is essential to conduct thorough safety evaluations before advancing it into clinical trials. Preclinical toxicology studies have indicated that the compound is generally well-tolerated at therapeutic doses; however, further investigations are needed to assess long-term safety profiles.

In conclusion, rac-tert-butyl N-[((R),2S)-2-(4-bromo-H-pyrazol--l)cyclohexyllcarbamate (CAS No. 2679936--7-) represents a fascinating molecule with diverse biological activities and potential applications in drug development. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its therapeutic potential.

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